molecular formula C20H21FN2O B7431552 N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide

Katalognummer B7431552
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: PIFXZRUEBBQRSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide, commonly known as FLX-787 or BIA 2-093, is a novel small molecule drug that has been gaining attention in the scientific community due to its potential therapeutic applications. FLX-787 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is predominantly expressed in the peripheral nervous system and plays a critical role in pain perception.

Wirkmechanismus

FLX-787 exerts its therapeutic effects by selectively inhibiting Nav1.7 channels, which are predominantly expressed in the peripheral nervous system and play a critical role in pain perception. By blocking these channels, FLX-787 reduces the transmission of pain signals, leading to a reduction in pain perception. The selectivity of FLX-787 for Nav1.7 channels makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications.
Biochemical and Physiological Effects
FLX-787 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its analgesic effects, FLX-787 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis. Furthermore, FLX-787 has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders. These findings suggest that FLX-787 may have a broad range of therapeutic applications in addition to its analgesic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of FLX-787 is its selectivity for Nav1.7 channels, which makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications. However, there are also some limitations to using FLX-787 in lab experiments. For example, FLX-787 is a relatively new drug, and there is still much that is unknown about its long-term safety and efficacy. Additionally, FLX-787 is a complex molecule that requires expertise in organic chemistry to synthesize, which may limit its availability for use in lab experiments.

Zukünftige Richtungen

There are a number of future directions for research on FLX-787. One area of interest is the development of new pain medications based on FLX-787 that have improved selectivity and fewer side effects than traditional pain medications. Additionally, researchers are interested in investigating the potential therapeutic applications of FLX-787 in other conditions, such as anxiety disorders and multiple sclerosis. Further studies are needed to fully understand the safety and efficacy of FLX-787 and its potential for use in clinical practice.
Conclusion
In conclusion, FLX-787 is a novel small molecule drug that has potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and other conditions. Its selectivity for Nav1.7 channels makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications. However, there is still much that is unknown about the long-term safety and efficacy of FLX-787, and further research is needed to fully understand its potential for use in clinical practice.

Synthesemethoden

The synthesis of FLX-787 involves a series of chemical reactions, starting with the formation of a cyclobutane ring through the reaction of 4-chloro-3-nitrobenzyl chloride with cyclobutanone. The resulting compound is then reacted with 3-fluorobenzylamine to form the desired intermediate, which is then subjected to a series of additional reactions to form the final product. The synthesis of FLX-787 is a complex process that requires expertise in organic chemistry and careful attention to detail.

Wissenschaftliche Forschungsanwendungen

FLX-787 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and other conditions. In preclinical studies, FLX-787 has been shown to effectively block Nav1.7 channels, reducing pain perception in animal models. Furthermore, FLX-787 has demonstrated efficacy in reducing pain in human clinical trials, making it a promising candidate for the development of new pain medications.

Eigenschaften

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O/c21-17-7-3-5-15(13-17)14-20(10-4-11-20)22-19(24)23-12-9-16-6-1-2-8-18(16)23/h1-3,5-8,13H,4,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFXZRUEBBQRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC(=CC=C2)F)NC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.